1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H14N2O . It has a molecular weight of 202.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 . This indicates the presence of a benzodiazole ring attached to a cyclobutanol group.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 144-146°C .
Scientific Research Applications
Synthesis of Novel Compounds : Research by Cukurovalı, Yilmaz, and colleagues demonstrated the synthesis of new Schiff base ligands containing cyclobutane and thiazole rings. These ligands, including structures similar to the query compound, were used to prepare mononuclear complexes with metals like Co(II), Cu(II), Ni(II), and Zn(II). These complexes were characterized using various techniques and found to have unique thermal properties (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Antimicrobial Activity : Another study involving similar Schiff base ligands with cyclobutane and thiazole components revealed their antimicrobial activities. The ligands and their metal complexes were tested against various microorganisms, showing significant activity against certain strains (Yilmaz & Cukurovalı, 2003).
Structural Characterization and Analysis : Research has also focused on the structural characterization of these cyclobutane-substituted compounds. Detailed studies using methods like NMR, IR spectroscopy, and crystallography have provided insights into their molecular structures and properties (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Application in Organic Synthesis : These compounds also find application in organic synthesis. For example, Yamashita and colleagues used similar structures in the stereoconvergent transformation of benzocyclobutapyrans, which is a significant methodology in synthetic chemistry (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).
Safety And Hazards
properties
IUPAC Name |
1-(benzimidazol-1-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12(6-3-7-12)8-14-9-13-10-4-1-2-5-11(10)14/h1-2,4-5,9,15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAKDYINBTYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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